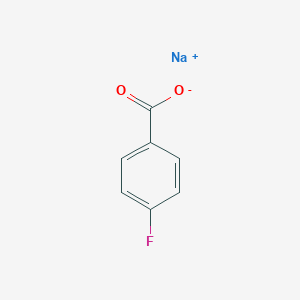

sodium;4-fluorobenzoate

Description

BenchChem offers high-quality sodium;4-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;4-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

sodium;4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUFZAPBZADONQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)[O-])F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization of Sodium 4-Fluorobenzoate: An In-Depth Technical Guide

Executive Summary

Sodium 4-fluorobenzoate (SFB) is a fluorinated aromatic salt with profound utility ranging from a foundational building block in pharmaceutical synthesis to a defect-passivating ligand in advanced optoelectronics, such as quasi-2D perovskite light-emitting diodes 1. Rigorous spectroscopic characterization of SFB is critical for validating its molecular integrity, assessing its coordination behavior, and tracking its metabolic fate. This whitepaper provides an authoritative, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles of sodium 4-fluorobenzoate.

Chemical Context & Structural Causality

The spectroscopic signature of sodium 4-fluorobenzoate is dictated by three primary structural features: the strongly electronegative yet resonance-donating para-fluorine atom, the resonance-stabilized carboxylate anion, and the conjugated aromatic π -system. Understanding how these components perturb local electron densities is essential for interpreting the resulting spectral data. For instance, the fluorine atom introduces complex spin-spin coupling networks in NMR, while the deprotonated carboxylate group fundamentally alters the vibrational modes observed in FT-IR compared to its parent compound, 4-fluorobenzoic acid 2.

Causal relationship between molecular structure and spectroscopic outputs.

Spectroscopic Modalities & Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

Because SFB is an ionic salt, highly polar deuterated solvents such as D2O or DMSO- d6 are required to achieve complete solvation and sharp lineshapes.

-

1 H NMR: The para-substitution creates an AA'BB' spin system that is further complicated by heteronuclear coupling with the spin-½ 19 F nucleus. Protons ortho to the fluorine (H-3, H-5) are split by both the adjacent protons ( 3JHH≈8.5 Hz) and the fluorine atom ( 3JHF≈8.5 Hz), appearing as a pseudo-triplet at ~7.10 ppm. Protons ortho to the carboxylate (H-2, H-6) experience a smaller long-range coupling to fluorine ( 4JHF≈5.5 Hz) and appear as a doublet of doublets at ~7.90 ppm.

-

13 C NMR: The 13 C spectrum is defined by massive carbon-fluorine scalar couplings ( JCF ) transmitted through the σ -bond framework. The ipso-carbon (C-4) exhibits a massive 1JCF of ~248 Hz. This coupling decays predictably with distance: 2JCF≈21 Hz (C-3/C-5), 3JCF≈9 Hz (C-2/C-6), and 4JCF≈3 Hz (C-1).

-

19 F NMR: A single, sharp resonance is observed at approximately -113.5 ppm. Because 19 F has a 100% natural abundance and high gyromagnetic ratio, this modality is exceptionally sensitive and is frequently used to monitor the metabolic disposition of fluorinated drugs in biofluids without interference from background biomolecules 3.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized primarily to confirm the deprotonation of the carboxylic acid and to probe the coordination environment of the carboxylate moiety 4.

-

Causality of Vibrational Shifts: The conversion of 4-fluorobenzoic acid to its sodium salt eliminates the broad O-H stretch (~2500–3300 cm⁻¹) and the C=O carbonyl stretch (~1680 cm⁻¹). Instead, the equivalent C-O bonds of the resonance-stabilized carboxylate anion yield an asymmetric stretch ( νasym ) at ~1595 cm⁻¹ and a symmetric stretch ( νsym ) at ~1410 cm⁻¹. The difference between these bands ( Δν≈185 cm⁻¹) is diagnostic of an ionic/unidentate interaction with the sodium cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy elucidates the electronic transitions of the conjugated π system. SFB exhibits a strong primary π→π∗ transition (E-band) near 225 nm, driven by the aromatic ring, and a weaker secondary π→π∗ transition (B-band) near 265 nm. The highly polar aqueous environment stabilizes the ground state of the anion, often resulting in a slight hypsochromic (blue) shift compared to spectra acquired in non-polar organic solvents.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, all spectroscopic acquisitions must be treated as self-validating systems. The following step-by-step methodologies embed internal quality control checks.

Protocol A: NMR Acquisition ( 1 H, 13 C, 19 F)

-

Sample Preparation: Weigh 15.0 mg of sodium 4-fluorobenzoate. Dissolve completely in 0.6 mL of D2O (99.9% D). Causality: D2O prevents the swamping of the detector by exchangeable protons and solubilizes the ionic lattice.

-

Standardization: Add 0.1% w/w TSP (Trimethylsilylpropanoic acid) as an internal reference. Validation Check: TSP provides a pH-independent 0.00 ppm reference, which is superior to referencing against the highly temperature-dependent residual HDO peak.

-

Acquisition: Transfer to a 5 mm NMR tube. Acquire 1 H (16 scans), 13 C (1024 scans, proton-decoupled), and 19 F (64 scans, uncoupled) spectra at 298 K.

-

Self-Validation: Verify the residual HDO peak is present at ~4.79 ppm. If asymmetric line broadening is observed, re-shim the Z and Z2 gradients to restore magnetic field homogeneity.

Protocol B: Solid-State ATR-FTIR

-

Background Acquisition: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Causality: ATR is strictly preferred over KBr pelleting. KBr is highly hygroscopic; absorbed moisture introduces broad O-H stretching artifacts (~3300 cm⁻¹) that can be falsely interpreted as incomplete deprotonation.

-

Sample Loading: Place ~2 mg of solid SFB directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact.

-

Acquisition: Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹).

-

Self-Validation: Subtract the background. Ensure the baseline is flat at 100% transmittance in non-absorbing regions (e.g., 2000–2500 cm⁻¹). If the baseline slopes, apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

Protocol C: UV-Vis Absorbance

-

Solvent Preparation: Prepare a 10 μM solution of SFB in HPLC-grade ultra-pure water. Causality: High dilution is mandatory to prevent detector saturation due to the high molar absorptivity ( ϵ ) of the π→π∗ transitions.

-

Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with ultra-pure water. Run a baseline correction from 200 to 400 nm.

-

Acquisition: Replace the sample cuvette with the analyte solution and record the absorption spectrum.

-

Self-Validation: Verify that the maximum absorbance ( Amax ) falls strictly between 0.1 and 1.0. Absorbance values >1.0 deviate from the linear dynamic range of the Beer-Lambert law, necessitating further dilution.

Multi-modal spectroscopic validation workflow for sodium 4-fluorobenzoate.

Quantitative Data Summaries

The following tables summarize the expected spectroscopic parameters for highly pure sodium 4-fluorobenzoate, serving as a benchmark for analytical validation.

Table 1: NMR Chemical Shifts and Coupling Constants (Solvent: D2O , 298 K)

| Nucleus | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) |

| 1 H | H-2, H-6 | 7.90 | dd | 3JHH≈8.5 , 4JHF≈5.5 |

| 1 H | H-3, H-5 | 7.10 | pseudo-t | 3JHH≈8.5 , 3JHF≈8.5 |

| 13 C | C-4 (C-F) | 164.5 | d | 1JCF≈248.0 |

| 13 C | C-1 (C-COO) | 133.0 | d | 4JCF≈3.0 |

| 13 C | C-2, C-6 | 131.5 | d | 3JCF≈9.0 |

| 13 C | C-3, C-5 | 115.2 | d | 2JCF≈21.0 |

| 13 C | COO⁻ | 175.5 | s | N/A |

| 19 F | F-4 | -113.5 | s | N/A (Proton decoupled) |

Table 2: Key FT-IR Vibrational Frequencies (Solid-State ATR)

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Significance |

| νasym (COO⁻) | ~1595 | Strong | Confirms carboxylate formation |

| Aromatic C=C stretch | ~1500, 1605 | Medium | Aromatic ring skeleton |

| νsym (COO⁻) | ~1410 | Strong | Used with νasym to find Δν |

| C-F stretch | ~1220 | Strong | Confirms fluorination |

| Aromatic C-H stretch | ~3060 | Weak | Aromatic boundary |

Table 3: UV-Vis Absorption Maxima (Aqueous Solution)

| Transition Type | Wavelength ( λmax , nm) | Band Designation | Structural Origin |

| π→π∗ | ~225 | E-band | Conjugated aromatic system |

| π→π∗ | ~265 | B-band | Secondary aromatic transition |

References

-

Energy Transfer-Dominated Quasi-2D Blue Perovskite Light-Emitting Diodes ACS Applied Materials & Interfaces URL:[Link]

-

Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations Journal of Chemical & Engineering Data URL:[Link]

-

Complete urinary excretion profile of 5-fluorouracil during a six-day chemotherapeutic schedule, as resolved by 19F nuclear magnetic resonance Clinical Chemistry URL:[Link]

-

Synthesis, Characterization, and Antibacterial Activity of Cd(II) Complexes with 3-/4-Fluorobenzoates and 3-Hydroxypiridine as Co-Ligands ResearchGate (Russian Journal of Inorganic Chemistry) URL:[Link]

Sources

molecular formula and weight of sodium 4-fluorobenzoate

An In-depth Technical Guide to Sodium 4-Fluorobenzoate for Researchers and Drug Development Professionals

Executive Summary

Sodium 4-fluorobenzoate (C₇H₄FNaO₂) is a fluorinated organic compound of significant interest in the scientific community, particularly within pharmaceutical development and chemical synthesis. Its utility stems from the unique physicochemical properties imparted by the fluorine atom, which can enhance the metabolic stability, binding affinity, and overall bioactivity of derivative molecules. This guide provides a comprehensive technical overview of sodium 4-fluorobenzoate, covering its core properties, synthesis, analytical methodologies, and key applications. It is designed to serve as a practical resource for researchers, chemists, and drug development professionals, offering field-proven insights and validated protocols to support laboratory and development endeavors.

Core Physicochemical Properties

Sodium 4-fluorobenzoate is the sodium salt of 4-fluorobenzoic acid. It typically presents as a white to off-white crystalline powder that is soluble in water.[1][2] The strategic placement of the highly electronegative fluorine atom at the para position of the benzoate ring is crucial, as it modifies the electronic properties of the molecule without adding significant steric bulk.[3][4] This modification is a cornerstone of modern medicinal chemistry, often employed to improve the pharmacokinetic profile of drug candidates.[4]

| Property | Data | Source(s) |

| Molecular Formula | C₇H₄FNaO₂ | [1][5][6][7] |

| Molecular Weight | 162.09 g/mol | [1][6][7] |

| CAS Number | 499-90-1 | [2][5][7] |

| Appearance | White to off-white powder | [1][2] |

| Solubility | Soluble in water | [1][2] |

| Melting Point | Decomposes upon heating | [1] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)[O-])F.[Na+] | [2] |

Synthesis and Manufacturing

The primary and most direct method for preparing sodium 4-fluorobenzoate is through the neutralization of its parent acid, 4-fluorobenzoic acid, with a suitable sodium base. This acid-base reaction is straightforward, high-yielding, and allows for excellent purity control, making it the preferred method for laboratory and industrial-scale production.

The choice of 4-fluorobenzoic acid as the precursor is logical due to its commercial availability and well-established synthesis routes.[8] The synthesis of 4-fluorobenzoic acid itself is a key upstream process, often achieved via methods like the Schiemann reaction or the oxidation of 4-fluorotoluene or 4-fluorobenzaldehyde.[8][9][10]

Caption: General synthesis workflow for Sodium 4-Fluorobenzoate.

Experimental Protocol: Synthesis of Sodium 4-Fluorobenzoate

This protocol details a standard laboratory procedure for the synthesis of sodium 4-fluorobenzoate from 4-fluorobenzoic acid.

-

Reagent Preparation :

-

Prepare a 1.0 M solution of sodium hydroxide (NaOH) in deionized water.

-

Weigh 14.01 g (0.1 mol) of 4-fluorobenzoic acid (CAS 456-22-4).

-

-

Dissolution :

-

In a 250 mL beaker equipped with a magnetic stirrer, add the 14.01 g of 4-fluorobenzoic acid.

-

Add 100 mL of deionized water and begin stirring. The acid will have limited solubility.

-

-

Neutralization :

-

Slowly add the 1.0 M NaOH solution dropwise to the stirring suspension of 4-fluorobenzoic acid.

-

Monitor the pH of the solution continuously with a calibrated pH meter.

-

Continue adding NaOH until the solution becomes clear (indicating the formation of the soluble sodium salt) and the pH stabilizes between 7.0 and 7.5. This ensures complete neutralization without creating a highly basic solution.

-

-

Isolation :

-

Once the reaction is complete, the resulting clear solution contains dissolved sodium 4-fluorobenzoate.

-

The solid product can be isolated by removing the water via rotary evaporation under reduced pressure.

-

Alternatively, the product can be precipitated by adding a water-miscible organic solvent in which the salt is insoluble, such as isopropanol or acetone.

-

-

Drying and Characterization :

-

Dry the resulting white solid in a vacuum oven at 60-80°C to a constant weight.

-

The final product should be characterized by techniques such as ¹H NMR, ¹⁹F NMR, and FTIR to confirm its identity and purity.

-

Applications in Research and Drug Development

The primary value of sodium 4-fluorobenzoate lies in its role as a versatile building block for more complex molecules. The fluorinated phenyl ring is a common motif in many active pharmaceutical ingredients (APIs).

-

Pharmaceutical Synthesis : It is a key intermediate in the synthesis of various APIs.[2][8] The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] It can also increase binding affinity to target proteins through favorable electrostatic interactions.

-

Radiolabeling for PET Imaging : The non-radioactive compound serves as a precursor and standard for the synthesis of its radioactive counterpart, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB).[11] This reagent is widely used to label proteins and peptides with fluorine-18 for Positron Emission Tomography (PET) imaging, a critical tool in diagnostics and drug development.[12]

-

Agrochemicals and Materials Science : Beyond pharmaceuticals, it serves as an intermediate in the production of certain agrochemicals, where the fluorine atom contributes to increased bioactivity.[8] It is also used in the synthesis of specialized polymers and dyes.[2]

Caption: Key application areas for Sodium 4-Fluorobenzoate.

Analytical Methodologies

Accurate quantification of sodium 4-fluorobenzoate and related fluorobenzoates is critical for quality control, reaction monitoring, and environmental studies. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a highly sensitive and specific method for this purpose.

Protocol Outline: Analysis by LC-MS/MS

This protocol provides a general framework for the analysis of fluorobenzoates, based on established methods for detecting these compounds in aqueous matrices.[13]

-

Sample Preparation :

-

For aqueous samples (e.g., reaction mixtures, groundwater), filter through a 0.22 µm syringe filter to remove particulates.

-

If concentration is needed, Solid Phase Extraction (SPE) can be employed.[14] Acidify the sample and pass it through a polystyrene-divinylbenzene cartridge, then elute with methanol.

-

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A : 0.1% Formic acid in water.

-

Mobile Phase B : 0.1% Formic acid in acetonitrile.

-

Gradient : A typical gradient would start at 95% A, ramping to 5% A over several minutes to elute the analyte.

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 5-10 µL.

-

-

Mass Spectrometry Conditions :

-

Ionization Source : Electrospray Ionization (ESI) in negative mode. The carboxylate group is readily deprotonated to form the [M-H]⁻ ion of the parent acid (m/z 139.02 for 4-fluorobenzoic acid).

-

Detection Mode : Multiple Reaction Monitoring (MRM) for high specificity.

-

Parent Ion (Q1) : m/z 139.0

-

Fragment Ion (Q3) : m/z 95.0 (corresponding to loss of CO₂)

-

-

The system should be tuned and calibrated using a certified standard of 4-fluorobenzoic acid.

-

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure personnel safety and maintain the integrity of the compound.

| Aspect | Guideline | Source(s) |

| Hazard Identification | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [5] |

| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, protective gloves (e.g., nitrile), lab coat. Use respiratory protection if dust is generated. | [5] |

| Handling | Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | [5][15] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong acids and strong oxidizing agents. Protect from moisture. | [1][2][5] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. | [5][16] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice. | [5] |

Conclusion

Sodium 4-fluorobenzoate is more than a simple chemical salt; it is a strategic enabling tool for researchers and developers in the life sciences and beyond. Its well-defined molecular structure and the advantageous properties conferred by its fluorine atom make it an invaluable intermediate for creating novel therapeutics, advanced imaging agents, and high-performance materials. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for leveraging its full potential in a safe and effective manner.

References

- Sinochem Nanjing Corporation.

- SynQuest Laboratories, Inc. (2016).

- Shandong Benrite New Chemical Materials Co., Ltd.

- Guidechem.

- Santa Cruz Biotechnology, Inc.

- CymitQuimica. (2023).

- Chemsrc.

- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

- Fisher Scientific.

- BenchChem.

- NINGBO INNO PHARMCHEM CO.,LTD.

- PubChem.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Essential Role of 4-Fluorobenzoic Acid in Modern Pharmaceutical Development.

- Matrix Scientific.

- Kumar, P. et al. (2014). Propargyl 4-[¹⁸F]fluorobenzoate: A Putatively More Stable Prosthetic group for the Fluorine-18 Labeling of Biomolecules via Click Chemistry. PMC.

- Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology.

- BenchChem. (2025). The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide.

- Organic Syntheses. p-FLUOROBENZOIC ACID.

- Vaidyanathan, G., & Zalutsky, M. R. (1994). Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. Nuclear Medicine and Biology, 21(5), 735-741.

- Analytik Jena. (2020). Determination of Extractable Organically Bound Fluorine (EOF) in Surface Water With Molecular Absorption Spectrometry.

- Oluoch, F. et al. (2026).

Sources

- 1. sinochem-nanjing.com [sinochem-nanjing.com]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. Sodium 4-fluorobenzoate - CAS:499-90-1 - Shandong Benrite New Chemical Materials Co., Ltd [benritechem.com]

- 7. scbt.com [scbt.com]

- 8. innospk.com [innospk.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology [pubmed.ncbi.nlm.nih.gov]

- 14. analytik-jena.com [analytik-jena.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. fishersci.com [fishersci.com]

Chemical Informatics, Synthesis, and Biocatalytic Applications of Sodium 4-Fluorobenzoate (CAS 499-90-1)

Executive Summary

Sodium 4-fluorobenzoate (CAS 499-90-1) is a highly versatile organofluorine intermediate utilized extensively in advanced organic synthesis and green biocatalysis. While traditional organic chemistry often relies on free carboxylic acids, the transition to aqueous-phase reactions necessitates highly water-soluble substrates. This technical whitepaper explores the chemical identifiers, mechanistic synthesis, and downstream applications of sodium 4-fluorobenzoate, specifically focusing on its critical role in microbial oxidation and active pharmaceutical ingredient (API) development.

Chemical Informatics & Structural Identity

Accurate chemical identification is the foundation of rigorous drug development and reagent sourcing. The physical and computational chemical data for sodium 4-fluorobenzoate, as cataloged by authoritative chemical databases , are summarized below:

| Property | Value |

| Chemical Name | Sodium 4-fluorobenzoate |

| CAS Registry Number | 499-90-1[1] |

| Molecular Formula | C7H4FNaO2[1] |

| Molecular Weight | 162.09 g/mol [1] |

| Canonical SMILES | [Na+].[O-]C(=O)C1=CC=C(F)C=C1[2] |

| InChIKey | BXUFZAPBZADONQ-UHFFFAOYSA-M[2] |

| Appearance | White crystalline powder[2] |

Mechanistic Rationale: The Aqueous Advantage

In drug development, the physical state of an intermediate dictates its utility. 4-Fluorobenzoic acid (CAS 456-22-4) exhibits poor aqueous solubility, limiting its use in biological and biphasic systems. By neutralizing the acid to its sodium salt, researchers unlock its potential for aqueous fermentation broths.

Causality in Experimental Design: This enhanced solubility is non-negotiable for whole-cell biocatalysis. The substrate must freely diffuse across microbial cell membranes without precipitating in the bioreactor. Furthermore, in transition-metal-catalyzed ortho-C-H functionalization, the carboxylate anion serves as a potent, water-soluble directing group, enabling regioselective modifications in environmentally benign aqueous-organic biphasic solvents.

Synthesis & Purification Protocol

The conversion of 4-fluorobenzoic acid to sodium 4-fluorobenzoate must be tightly controlled to avoid excess alkalinity, which can inhibit downstream enzymatic processes or cause unwanted side reactions.

Step-by-Step Methodology:

-

Reagent Suspension: Suspend 1.0 equivalent of high-purity 4-fluorobenzoic acid in deionized water (10 mL per gram of substrate) under vigorous magnetic stirring.

-

Controlled Neutralization: Slowly add 1.05 equivalents of 1M Sodium Hydroxide (NaOH) dropwise.

-

Mechanistic Insight: The neutralization reaction is exothermic. Dropwise addition prevents localized heating that could lead to trace defluorination or hydrolysis. Maintain the reaction vessel temperature below 30°C.

-

-

pH Titration: Continuously monitor the solution using a calibrated pH probe. The target end-point is strictly pH 7.5–8.0.

-

Mechanistic Insight: Halting at this mildly alkaline pH ensures complete deprotonation of the carboxylic acid while preventing the accumulation of free hydroxide ions that would otherwise poison downstream biocatalysts.

-

-

Clarification: Pass the resulting clear solution through a 0.22 µm PTFE syringe filter to remove any unreacted trace acid or particulate impurities.

-

Crystallization & Desiccation: Lyophilize (freeze-dry) the filtrate to yield a fine, white crystalline powder. Alternatively, concentrate under reduced pressure at 45°C. Dry the final product in a vacuum oven at 60°C for 12 hours to eliminate residual hydration spheres.

Biocatalytic & Pharmaceutical Applications

Sodium 4-fluorobenzoate is a premier substrate for microbial oxidation. Research has demonstrated that specific mutant bacterial strains (e.g., engineered Pseudomonas putida) can perform enantiospecific dihydroxylation of the aromatic ring of sodium 4-fluorobenzoate [3]. This whole-cell biotransformation yields a fluoro-arene ipso,ortho-diol. This diol is a highly valuable, enantiopure chiral synthon used in the synthesis of complex carbo- and heterocyclic compounds, including next-generation antiviral APIs.

Workflow of Sodium 4-fluorobenzoate synthesis and its downstream biocatalytic applications.

Analytical Validation

To guarantee the integrity of the synthesized sodium 4-fluorobenzoate, a self-validating analytical system must be employed before deployment in sensitive biological assays:

-

19F NMR Spectroscopy: A single, sharp singlet in the 19F NMR spectrum (typically observed around -108 ppm in D₂O, referenced to CFCl₃) confirms the presence of the para-fluoro substituent and validates the absence of defluorinated byproducts.

-

1H NMR Spectroscopy: The aromatic region must display two distinct doublets (or AA'BB' multiplets) at approximately 7.1 ppm and 7.9 ppm in D₂O, confirming the para-substitution pattern of the benzene ring.

-

HPLC Analysis: Utilize a reverse-phase C18 column with a gradient mobile phase of Acetonitrile and Water (supplemented with 0.1% Trifluoroacetic acid). Self-Validating Logic: Under these acidic mobile phase conditions, the sodium salt protonates in-flight and elutes as the free acid. A single sharp peak with an AUC purity of >99.0% is mandatory for biocatalytic use to prevent competitive enzyme inhibition.

References

-

University of Bath Research Portal. "Synthesis of enantiopure carbo- and heterocyclic compounds from microbial oxidation". University of Bath. [Link]

Sources

using sodium 4-fluorobenzoate as a precursor in organic synthesis

Application Note: Sodium 4-Fluorobenzoate as a Strategic Precursor in Organic and Pharmaceutical Synthesis

Executive Summary

Sodium 4-fluorobenzoate (CAS 499-90-1) has evolved from a simple commodity chemical into a highly strategic precursor in modern organic synthesis and active pharmaceutical ingredient (API) development. Unlike its free-acid counterpart, the pre-deprotonated sodium salt offers enhanced solubility in polar aprotic solvents and immediate coordination readiness for transition-metal catalysis[1][2]. This application note provides a comprehensive guide to leveraging the dual reactivity of sodium 4-fluorobenzoate: the photochemically active carboxylate node and the electrophilic para-fluorine node.

Mechanistic Foundations & Reactivity Profile

The synthetic utility of sodium 4-fluorobenzoate is rooted in its orthogonal reactivity domains, allowing chemists to selectively functionalize the molecule based on the chosen reaction conditions.

Node A: The Carboxylate Moiety (Decarboxylative Cross-Coupling) Traditional thermal decarboxylation of benzoic acids requires harsh conditions (>140 °C) and ortho-substituents to lower the activation barrier[3][4]. However, sodium 4-fluorobenzoate excels in modern photoinduced Ligand-to-Metal Charge Transfer (LMCT) . Because it is already deprotonated, the carboxylate readily coordinates to Copper(II) catalysts to form a photoactive complex[5]. Upon irradiation with purple LEDs, the complex undergoes LMCT, expelling CO₂ and generating a highly reactive 4-fluorophenyl radical under exceptionally mild conditions (35 °C)[5][6].

Node B: The Fluorine Atom (Nucleophilic Aromatic Substitution - SₙAr) The fluorine atom in aromatic systems features a highly polarized C-F bond. While resonance strengthens this bond, the electron-withdrawing nature of the carboxylate group activates the para-position toward nucleophilic attack[7]. Fluorine is the optimal leaving group for SₙAr because its extreme electronegativity stabilizes the rate-determining formation of the Meisenheimer intermediate[7][8]. This pathway is heavily utilized to synthesize complex functionalized APIs, such as 9-aminoacridine derivatives and tyrosine kinase inhibitors[8][9].

Quantitative Data: Transformation Metrics

The following table summarizes the validated reaction parameters and expected outcomes for key transformations utilizing sodium 4-fluorobenzoate.

| Reaction Type | Reagents / Catalyst | Solvent & Temp | Typical Yield | Key Application |

| Decarboxylative Hydroxylation | Cu(OTf)₂, CuTC | MeCN, 35 °C (LED) | 60–80% | Synthesis of fluorophenol derivatives[5][6]. |

| Decarboxylative Sulfoximination | Cu(OTf)₂, NH-sulfoximine | MeCN, 35 °C (LED) | ~66% | N-arylated sulfoximines for APIs[4]. |

| Nucleophilic Aromatic Substitution | Primary Amines, K₂CO₃ | DMSO, 120 °C | 75–95% | Tyrosine Kinase Inhibitor precursors[8][9]. |

| Biocatalytic Dearomatization | Benzoate dioxygenase (BZDO) | Aqueous, 30 °C | >90% | Chiral arene cis-diols for complex synthesis[10]. |

Experimental Protocols

Protocol 1: Photoinduced Cu-Catalyzed Decarboxylative Cross-Coupling

Objective: To achieve decarboxylative C-O or C-N bond formation via LMCT. Causality & Design: Using the sodium salt bypasses in-situ deprotonation, ensuring maximum concentration of the Cu(II)-carboxylate complex. Acetonitrile (MeCN) is strictly used as the solvent because it solubilizes the copper complexes without acting as a competitive Hydrogen Atom Transfer (HAT) donor, which would prematurely quench the aryl radical[3][5].

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add sodium 4-fluorobenzoate (0.20 mmol, 1.0 equiv), Copper(II) triflate [Cu(OTf)₂] (2.5 equiv), and the desired coupling partner (e.g., CuTC for hydroxylation or an NH-sulfoximine for C-N coupling)[4][5][6].

-

Degassing: Evacuate the tube and backfill with inert Argon gas (repeat 3 times) to prevent oxygen from quenching the radical intermediates.

-

Solvent Addition: Inject 8.0 mL of anhydrous, degassed MeCN (yielding a dilute 25 mM concentration). Crucial Insight: A low concentration is mandatory to ensure adequate light transmission through the heterogeneous reaction mixture[5][6].

-

Irradiation: Stir the mixture at 35 °C under irradiation from 390 nm (purple) LEDs for 16 hours.

-

Workup: Dilute the mixture with ethyl acetate, wash with saturated aqueous NH₄Cl to remove copper salts, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol 2: SₙAr for API Derivatization

Objective: To displace the para-fluorine atom with an amine nucleophile to generate a functionalized benzoate intermediate. Causality & Design: SₙAr on a benzoate requires forcing conditions (heat and polar aprotic solvents) because the carboxylate is a weaker electron-withdrawing group than a nitro group[7][11]. DMSO is utilized to solvate the cations (Na⁺/K⁺), leaving the nucleophile naked and highly reactive[7][11].

Step-by-Step Methodology:

-

Reaction Assembly: In a heavy-walled reaction vial, combine sodium 4-fluorobenzoate (1.0 mmol), the target amine nucleophile (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol) to neutralize the generated HF.

-

Solvation: Add 5.0 mL of anhydrous DMSO. Cap the vial tightly.

-

Heating: Heat the reaction block to 120–140 °C and stir vigorously for 12–24 hours. Monitor progression via LC-MS or TLC.

-

Quenching & Precipitation: Cool the reaction to room temperature and pour it into 25 mL of ice-cold 0.1 M HCl. Crucial Insight: Acidification converts the substituted benzoate back to its free carboxylic acid, which typically precipitates out of the aqueous DMSO solution.

-

Isolation: Filter the resulting precipitate, wash with cold deionized water, and dry under high vacuum to yield the 4-amino-substituted benzoic acid derivative.

Visualizing the Reaction Pathways

Fig 1: LMCT-enabled decarboxylative cross-coupling pathway of sodium 4-fluorobenzoate.

Fig 2: Nucleophilic Aromatic Substitution (SNAr) pathway for API derivatization.

References

-

Grokipedia - 4-Fluorobenzoic acid: Chemical Properties and Role in Organic Synthesis. URL:[Link]

-

Journal of Chemical & Engineering Data (ACS) - Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid. URL:[Link]

-

ResearchGate - Decarboxylative Hydroxylation of Benzoic Acids via Photoinduced LMCT. URL:[Link]

-

Journal of the American Chemical Society (ACS) - Radical Decarboxylative Carbometalation of Benzoic Acids. URL:[Link]

-

Chemical Science (RSC Publishing) - Decarboxylative sulfoximination of benzoic acids enabled by photoinduced ligand-to-copper charge transfer. URL:[Link]

-

Almac Group - Biocatalytic dearomatisation of para-fluorobenzoic acid. URL:[Link]

- Google Patents (US20120220537A1) - 9-aminoacridine derivatives, their preparation and uses via SₙAr.

-

Eastfine - Global Market Intelligence 2026: The Strategic Trajectory of 2-Chloro-4-fluorobenzoic acid. URL: [Link]

Sources

- 1. 4-Fluorobenzoic acid â Grokipedia [grokipedia.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Decarboxylative sulfoximination of benzoic acids enabled by photoinduced ligand-to-copper charge transfer - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05442F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. 4-Fluorobenzoic acid â Grokipedia [grokipedia.com]

- 8. US20120220537A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]

- 9. Global Market Intelligence 2026: The Strategic Trajectory of 2-Chloro-4-fluorobenzoic acid (CAS 2252-51-9) [eastfine.net]

- 10. almacgroup.com [almacgroup.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: Sodium 4-Fluorobenzoate in the Directed Self-Assembly of Transition Metal Complexes

Introduction and Mechanistic Rationale

In the realm of coordination chemistry and crystal engineering, the rational design of metal-organic architectures relies heavily on the selection of versatile ligands. Sodium 4-fluorobenzoate (SFB) has emerged as a highly effective anionic ligand for the synthesis of mononuclear, binuclear, and polymeric transition metal complexes[1],[2].

Unlike its protonated counterpart (4-fluorobenzoic acid), utilizing the sodium salt provides a critical experimental advantage: it delivers a pre-deprotonated, highly water-soluble carboxylate anion. This circumvents the need for in situ deprotonation using strong bases, which frequently leads to the undesired precipitation of competing metal hydroxides.

Furthermore, the fluorine atom at the para position is not merely a passive spectator. Due to its high electronegativity, fluorine modulates the basicity of the carboxylate group and actively participates in weak C–H···F intermolecular interactions . These interactions function similarly to classical C–H···O or C–H···N hydrogen bonds, acting as supramolecular "glue" to guide self-assembly and stabilize the final three-dimensional crystal lattice[3].

Experimental Design & Causality

Transition metal ions (such as Cu²⁺, Ni²⁺, and Mn²⁺) exhibit a strong affinity for oxygen-donor ligands. However, reacting metal salts exclusively with carboxylates often yields insoluble, amorphous polymeric networks. To engineer discrete, highly crystalline complexes, nitrogenous co-ligands (e.g., nicotinamide, N,N-diethylnicotinamide, or 1,10-phenanthroline) are introduced as capping agents[4],[1].

The steric bulk and strong σ-donating capability of these N-donor ligands restrict the coordination sphere of the metal. This forces the 4-fluorobenzoate ligand to adopt specific coordination modes (typically monodentate or bidentate chelating) rather than bridging continuously, thereby limiting the dimensionality of the complex and promoting the growth of high-quality single crystals suitable for X-ray diffraction.

Caption: Logical workflow of metal complex self-assembly utilizing sodium 4-fluorobenzoate and co-ligands.

Validated Protocols for Complex Synthesis

Protocol A: Ambient Aqueous Synthesis of Mononuclear Cu(II) and Ni(II) Complexes

This protocol leverages the high aqueous solubility of SFB to drive complexation at room temperature, ideal for thermally sensitive co-ligands[1],[2].

Reagents:

-

Metal Salt: CuSO₄·5H₂O or NiSO₄·6H₂O (5.0 mmol)

-

Co-Ligand: N,N-diethylnicotinamide (DENA) or Nicotinamide (NA) (10.0 mmol)

-

Primary Ligand: Sodium 4-fluorobenzoate (10.0 mmol)

Step-by-Step Methodology:

-

Metal Preparation: Dissolve 5.0 mmol of the transition metal sulfate in 20 mL of deionized water. Ensure complete dissolution.

-

Co-Ligand Addition: Dissolve 10.0 mmol of the N-donor co-ligand in 20 mL of deionized water. Slowly add this to the metal solution under continuous magnetic stirring. A slight color shift may indicate initial inner-sphere coordination.

-

Anion Delivery: Dissolve 10.0 mmol of sodium 4-fluorobenzoate in 50 mL of deionized water. Add this solution dropwise to the stirring metal/co-ligand mixture. Note: The pre-deprotonated state of the sodium salt prevents drastic pH shifts, maintaining the stability of the capping ligands.

-

Equilibration: Stir the resulting mixture at ambient temperature for 2 hours to ensure thermodynamic equilibration of the coordination species.

-

Filtration: Filter the solution through a 0.45 µm PTFE membrane to remove any trace insoluble polymeric byproducts.

-

Crystallization: Transfer the clear filtrate to a loosely capped vial. Allow for slow solvent evaporation at ambient temperature. High-quality single crystals (blue for both Cu and Ni complexes) will typically harvest within 1 to 2 weeks[1],[2].

Protocol B: Hydrothermal Synthesis of Mn(II) Complexes

Manganese(II) often requires higher activation energy to overcome kinetic traps during crystallization. This hydrothermal approach utilizes elevated temperatures and pressures to facilitate dynamic dissolution-recrystallization[4].

Step-by-Step Methodology:

-

Precursor Mixing: Dissolve 0.50 mmol of MnCl₂·2H₂O in 10 mL of deionized water.

-

Ligand Preparation: Dissolve 0.50 mmol of sodium 4-fluorobenzoate and 0.50 mmol of 1,10-phenanthroline monohydrate in 15 mL of a methanol/water mixture (1:2 v/v)[4].

-

Assembly: Combine the solutions and stir vigorously for 6 hours to form a homogeneous cream-colored suspension.

-

Hydrothermal Treatment: Transfer the suspension into a 23 mL Teflon-lined stainless steel autoclave. Seal and heat at 453 K (180 °C) for 260 hours.

-

Controlled Cooling: Cool the autoclave to room temperature at a controlled rate of 5 °C/hour to promote ordered crystal nucleation.

-

Isolation: Filter off the bulk solid. Allow the resulting filtrate to stand at room temperature; slow evaporation over one week will afford yellow bulk single crystals[4].

Quantitative Structural Data

The structural parameters of the resulting complexes validate the efficacy of the N-donor capping strategy. As shown below, the metal centers consistently adopt distorted octahedral geometries, with the 4-fluorobenzoate ligands coordinating effectively in the equatorial planes.

| Complex Formula | Metal Center | N-Donor Co-Ligand | M–O Bond Length (Å) | M–N Bond Length (Å) | Coordination Geometry |

| [Cu(4-FB)₂(DENA)₂(H₂O)₂] | Cu(II) | N,N-diethylnicotinamide | 1.983 | 2.019 | Distorted Octahedral |

| [Ni(4-FB)₂(NA)₂(H₂O)₂] | Ni(II) | Nicotinamide | 2.050 | 2.103 | Distorted N₂O₄ Octahedral |

| [Mn(4-FB)(phen)₂(H₂O)]⁺ | Mn(II) | 1,10-phenanthroline | 2.100 – 2.126 | 2.245 – 2.338 | Distorted Octahedral |

Data synthesized from crystallographic reports[4],[1],[2]. (4-FB = 4-fluorobenzoate).

Analytical Validation System

To ensure the trustworthiness of the synthesized complexes before proceeding to resource-intensive Single-Crystal X-Ray Diffraction (SC-XRD), researchers must employ a self-validating analytical workflow using Fourier-Transform Infrared (FT-IR) Spectroscopy.

The Δν Diagnostic Rule

The coordination mode of the 4-fluorobenzoate ligand can be rapidly deduced by calculating the difference ( Δν ) between the asymmetric νasym(COO−) and symmetric νsym(COO−) stretching frequencies:

Δν=νasym(COO−)−νsym(COO−)

-

Monodentate Coordination: If Δν is significantly larger than the ionic sodium salt value ( Δν>200 cm⁻¹), the ligand is binding through a single oxygen atom[1],[2].

-

Bidentate Chelating: If Δν is significantly smaller than the ionic value ( Δν<100 cm⁻¹), both oxygen atoms are bound to the same metal center.

-

Bridging: If Δν is close to the ionic value ( Δν≈150−200 cm⁻¹), the carboxylate is bridging two metal centers.

Caption: Self-validating analytical workflow for confirming coordination modes and 3D crystal architecture.

By integrating the stoichiometric precision of sodium 4-fluorobenzoate with strategic N-donor capping and rigorous Δν FT-IR validation, researchers can systematically engineer and verify complex metal-organic architectures with high reproducibility.

References

-

Aqua(4-fluorobenzoato-κO)bis(1,10-phenanthroline-κ2N,N′)manganese(II) 4- fluorobenzoate trihydrate . iucr.org. 4

-

Diaquabis(N,N′-diethylnicotinamide-κN 1)bis(4-fluorobenzoato-κO)copper(II) . nih.gov. 1

-

C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes . acs.org. 3

-

trans-Diaquabis(4-fluorobenzoato-κO)bis(nicotinamide-κN 1)nickel(II) . nih.gov. 2

Sources

sodium 4-fluorobenzoate as a 19F NMR internal standard

Application Note: Sodium 4-Fluorobenzoate as a 19 F Internal Standard for Quantitative NMR (qNMR)

Target Audience: Analytical Chemists, NMR Spectroscopists, and Drug Development Professionals Matrix: Aqueous Media (D 2 O, Physiological Buffers, Biological Fluids)

Introduction & Strategic Rationale

Quantitative Nuclear Magnetic Resonance (qNMR) using the 19 F nucleus has become a cornerstone in pharmaceutical development, particularly for tracking fluorinated active pharmaceutical ingredients (APIs) like 5-fluorouracil, fluoxetine, and novel fluorinated biologics. The 19 F nucleus offers exceptional advantages: 100% natural abundance, high gyromagnetic ratio, and a wide chemical shift range (>300 ppm) that virtually eliminates signal overlap. Furthermore, biological matrices lack endogenous fluorine, providing a zero-background baseline [1].

However, the accuracy of 19 F qNMR is entirely dependent on the selection of an appropriate internal standard (IS). While trifluoroacetic acid (TFA) and fluorobenzene are common, they suffer from critical flaws in aqueous systems: TFA is highly volatile (leading to concentration drift during sample preparation), and fluorobenzene is insoluble in water.

Sodium 4-fluorobenzoate (Na-4-FB) emerges as the optimal internal standard for aqueous 19 F qNMR. It is a non-volatile, highly water-soluble salt that presents a distinct chemical shift (~ -114 ppm in D 2 O), far removed from most aliphatic CF 3 groups and common fluorinated APIs. Its historical reliability is well-documented, having been successfully employed to resolve complex urinary excretion profiles of chemotherapeutics without signal interference [1].

Physicochemical & NMR Properties

To ensure precise gravimetric and spectroscopic calculations, the fundamental properties of Na-4-FB are summarized below [2, 3].

| Property | Specification / Value |

| Compound Name | Sodium 4-fluorobenzoate |

| CAS Registry Number | 499-90-1 |

| Molecular Formula | C 7 H 4 FNaO 2 |

| Molar Mass ( Mstd ) | 162.09 g/mol |

| 19 F Chemical Shift ( δ ) | ~ -110 to -115 ppm (Matrix dependent; ~ -114 ppm in D 2 O) |

| Number of Fluorines ( Nstd ) | 1 |

| Multiplicity (Coupled) | Multiplet (due to 3JFH and 4JFH coupling) |

| Typical T 1 Relaxation (D 2 O) | 2.0 – 4.0 seconds |

| Aqueous Solubility | > 100 mg/mL |

Mechanistic Causality in Experimental Design (E-E-A-T)

As a self-validating analytical system, every parameter in a qNMR protocol must be deliberately chosen and empirically verified. Do not treat qNMR as a "black box" push-button method; understand the causality behind the physics.

The Gravimetric Imperative

The largest source of uncertainty in qNMR is not spectroscopic, but gravimetric. Because Na-4-FB is a solid salt, it avoids the evaporative losses associated with liquid standards. However, weighing must be performed on a microbalance (minimum 5-digit precision, 0.01 mg readability) properly calibrated with certified weights.

Longitudinal Relaxation (T 1 ) and the Bloch Equations

For absolute quantification, the 19 F spins must return to thermal equilibrium before the next radiofrequency (RF) pulse is applied. According to the Bloch equations, the recovery of longitudinal magnetization ( Mz ) follows an exponential curve: Mz(t)=M0(1−e−t/T1) . If the relaxation delay (D1) is too short, the signal from the nucleus with the longer T 1 will be saturated, leading to an artificially low integral and a catastrophic quantification error. Rule of Causality: D1 must be set to ≥5×T1 of the slowest relaxing nucleus in the sample to ensure >99.3% magnetization recovery.

Inverse Gated 1 H Decoupling to Prevent NOE

Because the fluorine atom in Na-4-FB is adjacent to aromatic protons, it exhibits scalar J-coupling ( 3JFH and 4JFH ), causing the 19 F signal to appear as a broad multiplet. To maximize the Signal-to-Noise Ratio (S/N) and simplify integration, we apply 1 H decoupling to collapse this multiplet into a sharp singlet. However, continuous 1 H decoupling induces the Nuclear Overhauser Effect (NOE), which transfers polarization from protons to fluorine, artificially inflating the 19 F integral. To resolve this, we use Inverse Gated Decoupling . The decoupler is turned ON only during the brief acquisition time (AQ) to collapse the multiplet, and turned OFF during the long relaxation delay (D1) to allow any NOE buildup to dissipate.

Caption: Inverse gated decoupling pulse sequence preventing NOE while simplifying 19F multiplets.

Step-by-Step Methodology & Protocols

Phase 1: System Suitability & T 1 Determination

Before running the quantitative assay, you must empirically determine the T 1 of both your analyte and the Na-4-FB standard in your specific matrix.

-

Sample Prep: Dissolve ~5 mg of Na-4-FB and ~5 mg of your analyte in 600 µL of D 2 O. Transfer to a high-quality 5 mm NMR tube.

-

Pulse Sequence: Load an Inversion-Recovery pulse sequence (t1ir on Bruker, dot1 on Varian/Agilent).

-

Parameter Array: Array the variable delay ( τ ) from 0.1 seconds to 20 seconds across 10-12 steps.

-

Data Fitting: Process the data and fit the peak intensities to the function I(τ)=I0(1−2e−τ/T1) .

-

Establish D1: Identify the longest T 1 value between the analyte and the standard. Set your qNMR D1 parameter to 5×T1 (typically 20-25 seconds).

Phase 2: Gravimetric Preparation of the qNMR Sample

Note: This protocol is a self-validating system. We co-weigh the standard and analyte into the same vial to ensure they experience the exact same solvation environment and dilution errors cancel out.

-

Using an anti-static gun, neutralize a 2 mL glass vial.

-

Place the vial on a microbalance and tare.

-

Carefully weigh 5.00 - 10.00 mg of the Analyte into the vial. Record the exact mass ( Wx ) to 5 decimal places.

-

Tare the balance again.

-

Carefully weigh 5.00 - 10.00 mg of Sodium 4-fluorobenzoate (CRM grade) into the same vial. Record the exact mass ( Wstd ).

-

Add 700 µL of D 2 O (or appropriate deuterated buffer). Vortex for 60 seconds or sonicate until complete dissolution is visually confirmed.

-

Transfer 600 µL of the homogenous solution to a 5 mm NMR tube.

Caption: Step-by-step workflow for quantitative 19F NMR using Sodium 4-Fluorobenzoate.

Phase 3: qNMR Acquisition Parameters

Load the sample into the spectrometer (e.g., 400 MHz or higher, equipped with a fluorine-tuned probe). Apply the following parameters:

-

Pulse Sequence: Inverse gated 1 H decoupling (zgig on Bruker).

-

Pulse Angle: 90° (Ensure the 90° pulse width, P1 , is accurately calibrated for the sample).

-

Relaxation Delay (D1): ≥5×T1 (Determined in Phase 1).

-

Acquisition Time (AQ): 2.5 to 4.0 seconds (Ensures complete FID decay to baseline).

-

Spectral Width (SW): Wide enough to capture both signals (e.g., 200 ppm), with the transmitter offset (O1P) centered between the analyte and the IS.

-

Number of Scans (NS): Sufficient to achieve a Signal-to-Noise (S/N) ratio ≥250 for both peaks (typically 32 to 64 scans).

Phase 4: Data Processing & Quantification

-

Zero-Filling: Zero-fill the FID to at least 64k or 128k points to ensure sufficient digital resolution (data points per Hz) for accurate integration.

-

Apodization: Apply a minimal exponential window function (Line Broadening, LB = 0.3 Hz) to improve S/N without distorting peak areas.

-

Phase & Baseline Correction: Perform rigorous manual phase correction (zero and first order). Apply a polynomial baseline correction (e.g., Whittaker smoother or manual multipoint) to ensure the baseline is perfectly flat beneath the integration regions.

-

Integration: Integrate the Na-4-FB singlet (~ -114 ppm) and set its area to a known value (e.g., 100). Integrate the target analyte peak. Ensure integration limits span at least ±30× the peak width at half-height ( w1/2 ) to capture >99% of the Lorentzian lineshape.

Purity Calculation Formula: Calculate the fractional purity of your analyte ( Px ) using the following fundamental qNMR equation:

Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd

Where:

-

Ix,Istd = Integrated area of the analyte and standard peaks, respectively.

-

Nx,Nstd = Number of fluorine nuclei contributing to the integrated resonance (For Na-4-FB, Nstd=1 ).

-

Mx,Mstd = Molar mass of the analyte and standard (162.09 g/mol for Na-4-FB).

-

Wx,Wstd = Gravimetric mass weighed into the sample vial.

-

Pstd = Certified purity of the Na-4-FB reference material (e.g., 0.995 for 99.5%).

References

-

Malet-Martino, M. C., Martino, R., Lopez, A., Beteille, J. P., Bon, M., Bernadou, J., & Armand, J. P. (1985). Complete urinary excretion profile of 5-fluorouracil during a six-day chemotherapeutic schedule, as resolved by 19F nuclear magnetic resonance. Clinical Chemistry, 31(6), 846-848. Available at:[Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 23673574, Sodium 4-fluorobenzoate. PubChem. Available at:[Link]

Application Note: Protocol for Growing Single Crystals of Sodium 4-Fluorobenzoate

Target Audience: Materials Scientists, Crystallographers, and Pharmaceutical Researchers Focus: Nucleation control, solvent system selection, and defect minimization for alkali metal organic salts.

Introduction & Mechanistic Rationale

Sodium 4-fluorobenzoate (SFB) is a versatile fluorinated organic salt widely utilized as an intermediate in pharmaceutical synthesis, a ligand in transition metal coordination chemistry [1], and increasingly as a passivating agent to modulate phase distribution and reduce defect density in perovskite light-emitting diodes (PeLEDs) [2].

Despite its utility, growing diffraction-quality single crystals of highly soluble alkali metal salts like SFB presents distinct thermodynamic and kinetic challenges. Because SFB is highly soluble in water and prone to rapid supersaturation [3], traditional aqueous evaporation often leads to rapid, uncontrolled nucleation. This results in the formation of polycrystalline crusts, efflorescence (wall-climbing due to capillary action), or highly twinned microcrystals.

To achieve high-quality single crystals suitable for Single-Crystal X-Ray Diffraction (SC-XRD), the crystallization driving force (supersaturation) must be tightly controlled. This guide details two field-proven methodologies—Antisolvent Vapor Diffusion and Controlled Slow Evaporation —designed to suppress heterogeneous nucleation and promote steady, defect-free lattice assembly.

Physicochemical Data & Solvent Compatibility

Understanding the solubility profile of SFB is critical for designing the crystallization solvent system. The introduction of the highly electronegative fluorine atom enhances the lipophilicity of the benzoate ring slightly, yet the ionic sodium carboxylate moiety ensures the compound remains highly polar [4].

Table 1: Physicochemical Properties of Sodium 4-Fluorobenzoate

| Property | Value / Description | Impact on Crystal Growth |

| CAS Number | 499-90-1 | Standard identifier for sourcing high-purity reagents. |

| Molecular Formula | C₇H₄FNaO₂ | Potential to form hydrates (e.g., dihydrate) in aqueous systems. |

| Molar Mass | 162.09 g/mol | Determines stoichiometric saturation limits. |

| Aqueous Solubility | Highly Soluble | Pure water leads to rapid evaporation and polycrystalline crusts. |

| Organic Solubility | Soluble in MeOH, slightly in EtOH | Ideal for mixed-solvent systems to precisely tune supersaturation. |

Experimental Protocols

Protocol A: Antisolvent Vapor Diffusion (Recommended)

Causality Insight: Vapor diffusion relies on the gradual transfer of a volatile antisolvent into a solution of the target compound. This method is superior for SFB because it slowly lowers the dielectric constant of the medium, gently pushing the system into the metastable zone without triggering the catastrophic nucleation bursts common in direct cooling or evaporation.

Materials:

-

Solvent: HPLC-Grade Methanol / Deionized Water (80:20 v/v)

-

Antisolvent: Acetone or Tetrahydrofuran (THF)

-

Hardware: 2 mL inner glass vial, 20 mL outer glass scintillation vial with a PTFE-lined cap, 0.22 µm PTFE syringe filters.

Step-by-Step Methodology:

-

Solution Preparation: Dissolve ~30 mg of purified sodium 4-fluorobenzoate in 1 mL of the Methanol/Water (80:20) mixture. Agitate until visually clear.

-

Filtration (Critical Step): Filter the solution through a 0.22 µm PTFE syringe filter directly into the clean 2 mL inner vial. Rationale: Removing microscopic dust particles eliminates heterogeneous nucleation sites, ensuring that crystal growth is driven solely by the intrinsic lattice energy of the salt.

-

Chamber Assembly: Place the uncapped 2 mL inner vial carefully into the 20 mL outer vial.

-

Antisolvent Addition: Using a pipette, carefully add 3–4 mL of Acetone into the outer vial, ensuring no splashing occurs into the inner vial.

-

Incubation: Seal the outer vial tightly with the PTFE-lined cap. Place the assembly in a vibration-free, temperature-controlled cabinet (ideally at 20 °C).

-

Harvesting: Crystals typically form within 7 to 14 days. Harvest immediately by transferring the crystals into a drop of Paratone-N oil to prevent solvent loss and lattice degradation prior to X-ray mounting.

Protocol B: Controlled Slow Evaporation

Causality Insight: When vapor diffusion is not viable, slow evaporation can be used. However, pure aqueous solutions cause "wall-climbing." Using a 50:50 Water/Ethanol mixture reduces the surface tension of the droplet, keeping the nucleation localized in the bulk liquid rather than the meniscus.

Step-by-Step Methodology:

-

Solution Preparation: Dissolve 40 mg of SFB in 1.5 mL of Deionized Water. Once dissolved, add 1.5 mL of absolute Ethanol dropwise while stirring.

-

Filtration: Filter the mixture through a 0.22 µm syringe filter into a clean 5 mL glass vial.

-

Evaporation Control: Seal the top of the vial tightly with Parafilm. Using a fine needle, puncture exactly 2 to 3 small pinholes in the Parafilm. Rationale: Restricting the evaporation rate prevents the system from overshooting the metastable zone, which would otherwise result in dendritic or twinned growth.

-

Incubation: Place the vial in a dark, vibration-free desiccator. Maintain a strict ambient temperature. Fluctuations in temperature will cause convection currents and localized redissolution, creating defects in the growing crystal faces.

-

Monitoring: Inspect weekly under a polarized light microscope. Harvest once distinct, block-like or needle-like single crystals reach 0.1–0.3 mm in dimension.

Workflow Visualization

Crystallization workflow for Sodium 4-fluorobenzoate comparing Vapor Diffusion and Evaporation.

Troubleshooting & Quality Control

-

Oiling Out (Liquid-Liquid Phase Separation): If the SFB drops out of solution as a milky oil rather than a crystal, the supersaturation was achieved too rapidly, or the antisolvent is too non-polar. Solution: Switch the antisolvent from THF to Ethanol, or decrease the concentration of the initial solution by 20%.

-

Twinning: Twinning occurs when two separate crystals share some of the same crystal lattice points, often due to thermal shock or mechanical vibration. Solution: Ensure the crystallization cabinet is isolated from HVAC vibrations and temperature swings.

-

Loss of Transparency: If harvested crystals turn opaque upon removal from the mother liquor, they are likely losing incorporated solvent molecules (efflorescence of the hydrate/solvate). Solution: Immediately coat the harvested crystals in a heavy perfluorinated polyether or Paratone-N oil to preserve lattice integrity before flash-cooling on the diffractometer.

References

-

National Institutes of Health (PMC): trans-Diaquabis(4-fluorobenzoato-κO)bis(nicotinamide-κN 1)nickel(II). Available at:[Link]

-

ACS Applied Materials & Interfaces: Energy Transfer-Dominated Quasi-2D Blue Perovskite Light-Emitting Diodes. Available at:[Link]

-

Grokipedia: 4-Fluorobenzoic acid - Chemical and Physical Properties. Available at: [Link]

use of sodium 4-fluorobenzoate in pharmaceutical intermediate synthesis

Application Note: Sodium 4-Fluorobenzoate in Advanced Pharmaceutical Synthesis

Introduction & Mechanistic Rationale

Sodium 4-fluorobenzoate (CAS: 499-90-1) is a highly versatile, fluorinated aromatic salt extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) [1]. The strategic incorporation of a 4-fluorophenyl or 4-fluorobenzoyl moiety is a cornerstone in medicinal chemistry, known to enhance metabolic stability (by blocking cytochrome P450-mediated para-hydroxylation), modulate lipophilicity, and improve target binding affinity.

While 4-fluorobenzoic acid is common, the pre-formed sodium salt offers distinct thermodynamic and kinetic advantages in complex synthetic workflows. In pharmaceutical process chemistry, the choice of salt form dictates the reaction trajectory. Sodium 4-fluorobenzoate dissociates readily in polar aprotic solvents, providing two major mechanistic advantages:

-

Bypassing Exogenous Bases : In O-alkylation reactions, using the free acid requires the addition of bases (e.g., K₂CO₃), which can trigger undesired side reactions such as E2 elimination of the alkyl halide. The pre-formed sodium salt acts as a mild, self-contained nucleophile.

-

Decarboxylative Pre-Activation : In bimetallic cross-coupling, the carboxylate anion is the obligate intermediate. Starting with the sodium salt accelerates the formation of the critical metal-carboxylate complex, lowering the activation energy barrier for CO₂ extrusion [2]. Furthermore, it serves as an essential reagent in the preparation of complex heterocyclic antiviral compounds, where precise control over reaction conditions is paramount [3].

Visualizing the Chemical Logic

Divergent synthetic pathways of Sodium 4-Fluorobenzoate in API synthesis.

Key Experimental Protocols

Protocol A: Synthesis of Fluorinated Biaryls via Decarboxylative Cross-Coupling

Fluorinated biaryls are ubiquitous in targeted therapeutics. This protocol utilizes sodium 4-fluorobenzoate as a stable aryl anion surrogate, avoiding the use of moisture-sensitive Grignard reagents [4].

Step-by-Step Methodology:

-

Reaction Assembly : In an oven-dried Schlenk tube under an argon atmosphere, charge sodium 4-fluorobenzoate (1.5 mmol), the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), Cu₂O (0.10 mmol, 10 mol%), and XPhos ligand (0.10 mmol, 10 mol%).

-

Solvent & Additive Addition : Add anhydrous N-methyl-2-pyrrolidone (NMP) (5.0 mL) and quinoline (0.2 mL).

-

Causality: Quinoline acts as an essential additive that coordinates to the copper center, stabilizing the transient aryl-copper intermediate and preventing protodecupration (premature protonation).

-

-

Thermal Extrusion : Seal the tube and heat to 160 °C for 16 hours.

-

Causality: Elevated temperatures are thermodynamically required to drive the extrusion of CO₂ from the Cu(I)-carboxylate complex.

-

-

Workup : Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove metal precipitates. Wash the organic layer with 1M HCl to remove quinoline, followed by brine. Dry over Na₂SO₄.

-

Self-Validation : Analyze the crude mixture via ¹⁹F NMR (CDCl₃). The disappearance of the starting material signal (approx. -108 ppm) and the emergence of the biaryl fluorine signal (typically -114 to -118 ppm) confirms conversion. Calculate NMR yield using fluorobenzene as an internal standard.

Bimetallic Pd/Cu catalytic cycle for decarboxylative cross-coupling.

Protocol B: O-Alkylation for the Synthesis of 4-Fluorobenzoate Prodrugs

Esterification of complex alkyl halides with sodium 4-fluorobenzoate is routinely used to synthesize lipophilic prodrugs or protected intermediates.

Step-by-Step Methodology:

-

Activation : Dissolve sodium 4-fluorobenzoate (1.2 mmol) in anhydrous DMF (4.0 mL). Add tetrabutylammonium bromide (TBAB, 0.05 mmol, 5 mol%).

-

Causality: TBAB acts as a phase-transfer catalyst; the bulky tetrabutylammonium cation forms a loose ion pair with the fluorobenzoate, stripping its hydration shell and dramatically increasing its nucleophilicity in the organic phase.

-

-

Electrophilic Coupling : Dropwise add the alkyl bromide/iodide (1.0 mmol) at 0 °C to control the exothermic Sₙ2 displacement, then warm to 60 °C for 4 hours.

-

Isolation : Quench with ice water (15 mL) to precipitate the ester. Extract with methyl tert-butyl ether (MTBE). The absence of strong base ensures that base-sensitive functional groups (e.g., Fmoc-protected amines or epoxides) on the alkyl halide remain intact.

-

Self-Validation : Perform TLC (Hexanes/EtOAc 4:1). The ester product will run significantly higher (R_f ~0.6) than the baseline-bound sodium salt. Confirm esterification via IR spectroscopy (shift of the carboxylate stretch from ~1550 cm⁻¹ to a sharp ester carbonyl stretch at ~1720 cm⁻¹).

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters for the primary synthetic workflows utilizing sodium 4-fluorobenzoate, highlighting the specific advantages of the sodium salt over the free acid.

| Reaction Pathway | Catalyst / Reagents | Solvent & Temperature | Typical Yield (%) | Mechanistic Advantage of Sodium Salt |

| Decarboxylative Biaryl Coupling | Pd(OAc)₂ (5 mol%), Cu₂O (10 mol%), XPhos | NMP/Quinoline, 160 °C | 75–85% | Pre-activated for Cu(I) coordination; avoids strong exogenous bases that degrade sensitive aryl halides. |

| O-Alkylation (Esterification) | TBAB (5 mol%), Alkyl Halide (1.0 equiv) | DMF, 60 °C | 88–95% | Acts as an ambient, self-contained nucleophile; prevents E2 elimination side-reactions common with free acids + K₂CO₃. |

| Amidation (via Acid Chloride) | SOCl₂ (1.2 equiv), Amine (1.0 equiv), DIPEA | DCM, 0 °C to RT | 90–98% | High solubility in polar media facilitates rapid, homogeneous conversion to the highly reactive acyl chloride. |

References

-

SODIUM 4-FLUOROBENZOATE 499-90-1 wiki - Guidechem. 1

-

Buy Sodium 4-chloro-2-methylbenzoate | 203261-42-1 - Smolecule. 2

-

Buy Sodium 4-bromobenzoate (EVT-398116) | 2532-15-2 - EvitaChem.4

-

Processes for preparing antiviral compounds - Google Patents.3

Sources

employing sodium 4-fluorobenzoate in click chemistry reactions

Application Note: Employing Sodium 4-Fluorobenzoate in Click Chemistry Workflows for Biomolecular Conjugation

Strategic Rationale & Mechanistic Insights

Sodium 4-fluorobenzoate (SFB-Na) is a highly versatile, water-soluble aromatic building block. In the realm of bioconjugation and radiopharmaceutical development, it serves two critical functions:

-

The 19F "Cold" Reference Standard: It is utilized to synthesize non-radioactive reference standards that validate high-yielding click chemistry protocols (e.g., CuAAC, SPAAC) prior to executing time-sensitive, expensive 18F-radiosyntheses[1].

-

Metabolically Stable Prosthetic Group: The aromatic carbon-fluorine (sp² C-F) bond in the 4-fluorobenzoate moiety exhibits superior in vivo metabolic stability compared to aliphatic (sp³ C-F) bonds. This prevents unwanted enzymatic defluorination and the subsequent toxic accumulation of free fluoride in bone tissue during imaging studies[1][2].

Because the native carboxylate of sodium 4-fluorobenzoate cannot directly participate in azide-alkyne cycloadditions, it must first be functionalized. The sodium salt form is highly advantageous here; its exceptional aqueous solubility permits the use of water-soluble coupling reagents in biphasic buffer systems, bypassing the need for the strict anhydrous conditions required by the free acid form.

Click Chemistry Integration

To employ SFB-Na in click chemistry, the molecule is typically converted into an alkyne-bearing "prosthetic group," such as propargyl 4-fluorobenzoate[1]. This click-ready template can then be rapidly conjugated to any azide-functionalized biomolecule (e.g., peptides, oligonucleotides, or antibodies) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or modified for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[3].

Chemical workflow for converting Sodium 4-Fluorobenzoate into a click-conjugated peptide.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, featuring built-in analytical checkpoints to ensure that each intermediate is verified before proceeding. This prevents the compounding of errors in multi-step bioconjugations.

Protocol A: Synthesis of Propargyl 4-Fluorobenzoate (Click-Ready Alkyne)

Objective: Convert sodium 4-fluorobenzoate into an alkyne-functionalized click precursor. Causality: We employ EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC. While DCC is common in literature[1], EDC is strategically chosen here because its urea byproduct is water-soluble, allowing for rapid purification via simple aqueous extraction rather than cumbersome filtration.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of sodium 4-fluorobenzoate in 5 mL of a 1:1 mixture of ultra-pure water and DMF. Adjust the pH to ~5.5 using dilute HCl to protonate the salt in situ, creating the optimal environment for EDC activation.

-

Activation: Add 1.2 mmol of EDC·HCl and 0.1 mmol of DMAP (catalyst). Stir at room temperature for 15 minutes to form the highly reactive O-acylisourea intermediate.

-

Coupling: Add 1.5 mmol of propargyl alcohol dropwise to the activated mixture.

-

Reaction: Stir the mixture overnight at room temperature under an argon atmosphere to prevent oxidative side reactions.

-

Validation (Checkpoint 1): Monitor the reaction via Thin Layer Chromatography (TLC) using 10% ethyl acetate in hexanes. The successful formation of propargyl 4-fluorobenzoate is confirmed by a distinct UV-active spot at an Rf of ~0.6[1]. Do not proceed to extraction until starting material is consumed.

-

Purification: Extract the product with ethyl acetate (3 x 10 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: CuAAC Conjugation to an Azide-Functionalized Peptide

Objective: Conjugate the synthesized propargyl 4-fluorobenzoate to an azide-peptide (e.g., an RGD peptide for tumor targeting)[4].

Step-by-Step Methodology:

-

Reagent Assembly: In a 1.5 mL microcentrifuge tube, combine 0.5 mg of the azide-functionalized peptide and 1.5 molar equivalents of propargyl 4-fluorobenzoate in 200 µL of a 1:1 mixture of t-butanol and water.

-

Catalyst Preparation: Premix 5 mol% CuSO₄·5H₂O with 25 mol% THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand in water. Causality: The THPTA ligand is critical; it coordinates the Cu(I) ion, protecting the sensitive peptide backbone from copper-induced oxidative degradation while simultaneously accelerating the cycloaddition.

-

Reduction: Add 50 mol% of freshly prepared sodium ascorbate solution to the catalyst mix to reduce Cu(II) to the active Cu(I) species. The solution will briefly turn blue, then clear.

-

Click Reaction: Add the active Cu(I) complex to the peptide solution. Incubate at room temperature for 30–60 minutes.

-

Validation (Checkpoint 2): Analyze the crude mixture via Analytical RP-HPLC (C18 column, gradient 5-95% Acetonitrile in 0.1% TFA). The successful triazole conjugate will elute later than the free peptide due to the added lipophilicity of the 4-fluorobenzoate moiety[5].

Quantitative Data Summaries

The choice of click modality dictates the reaction kinetics and the specific 4-fluorobenzoate derivative required. The table below summarizes the quantitative parameters for optimizing these bioconjugations.

| Click Modality | Precursor Modification | Catalyst Required | Typical Reaction Time | Conjugation Yield | Primary Application |

| CuAAC | Propargyl 4-fluorobenzoate | Cu(I) / THPTA | 15 - 60 min | 85 - 95% | Peptide/Small Molecule Labeling[1] |

| SPAAC | DBCO-4-fluorobenzoate | None (Bioorthogonal) | 1 - 4 hours | 75 - 90% | In vivo labeling, Live-cell imaging[3] |

| Photo-Click | Tetrazole-4-fluorobenzoate | UV Light (302 nm) | 20 - 30 min | 70 - 80% | Spatiotemporal controlled labeling[4] |

Translational Pipeline: From Cold Standard to Radiotracer

The ultimate goal of optimizing sodium 4-fluorobenzoate click chemistry is to establish a robust, high-yielding protocol that can be seamlessly transferred to 18F-radiochemistry. Because the half-life of Fluorine-18 is only 109.8 minutes, the click reaction parameters (stoichiometry, temperature, catalyst load) must be perfected using the 19F standard first.

Translational pipeline from 19F cold standard optimization to 18F hot radiosynthesis.

References

-

Propargyl 4-[18F]fluorobenzoate: A Putatively More Stable Prosthetic group for the Fluorine-18 Labeling of Biomolecules via Click Chemistry Source: nih.gov URL:[Link]

-

18F-Labeled Peptides: The Future Is Bright Source: mdpi.com URL:[Link]

-

In Vivo Positron Emission Tomography (PET) Imaging with an αvβ6 Specific Peptide Radiolabeled using F-“Click” Chemistry Source: amazonaws.com URL:[Link]

-

Fluorinated ΔF508-CFTR Correctors and Potentiators for PET Imaging Source: nih.gov URL:[Link]

-

Light-Triggered Radiochemical Synthesis: A Novel F-Labelling Strategy Using Photoinducible Click Reaction Source: semanticscholar.org URL:[Link]

Sources

troubleshooting common issues in sodium 4-fluorobenzoate crystallization

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering common challenges during the crystallization of sodium 4-fluorobenzoate. As a sodium salt of a fluorinated carboxylic acid, this compound presents unique crystallization characteristics that require careful control of experimental parameters. This document is structured to provide direct, actionable solutions to specific problems in a user-friendly question-and-answer format.

Troubleshooting Guide: Addressing Common Crystallization Issues

This section addresses specific problems that may arise during the crystallization of sodium 4-fluorobenzoate, offering potential causes and systematic solutions.

No Crystals Form Upon Cooling

Question: I have cooled my saturated solution of sodium 4-fluorobenzoate, but no crystals have formed. What should I do?

Answer:

The failure of crystals to form upon cooling is a common issue, often related to supersaturation or the need for a nucleation trigger.[1][2]

Potential Causes and Solutions:

-

Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature.[1]

-

Induce Nucleation by Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[2]

-

Seed Crystals: If you have a small amount of previously crystallized pure sodium 4-fluorobenzoate, add a single, small crystal to the solution. This "seed" will act as a template for further crystal growth.[2]

-

Shock Cooling: Briefly cool the solution in an ice bath for a few minutes to induce nucleation. However, be aware that rapid cooling can lead to the formation of smaller, less pure crystals.[3]

-

-

Excess Solvent: It is possible that too much solvent was used, and the solution is not actually saturated at the lower temperature.[1]

-

Evaporate Excess Solvent: Gently heat the solution to evaporate a portion of the solvent. Then, allow the solution to cool again. You can test for saturation by dipping a glass rod into the hot solution; if small crystals form on the rod as it cools, the solution is saturated.[2]

-

-

Inappropriate Solvent: The chosen solvent may be too good a solvent for sodium 4-fluorobenzoate, even at low temperatures.

-

Add an Anti-Solvent: If you are using a solvent in which the compound is highly soluble, you can try adding a miscible "anti-solvent" in which the compound is poorly soluble. Add the anti-solvent dropwise until the solution becomes slightly turbid, then warm the solution until it becomes clear again before allowing it to cool slowly.

-

"Oiling Out" Instead of Crystallization